Isointermedeol

Description

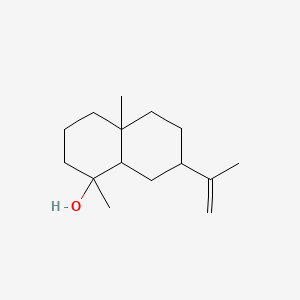

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQYOKVMVCQHMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317463 | |

| Record name | Isointermedeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isointermedeol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71963-78-5 | |

| Record name | Isointermedeol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71963-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isointermedeol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isointermedeol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 41 °C | |

| Record name | Isointermedeol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Source Characterization

Natural Occurrence and Distribution

Isointermedeol is a recognized constituent of the essential oil derived from East Indian lemongrass, Cymbopogon flexuosus researchgate.net. While citral, a combination of the isomers geranial and neral, is the most abundant compound in this essential oil, this compound is also present. The chemical composition of C. flexuosus essential oil can vary based on factors such as geographical location and cultivation conditions geneticsmr.comresearchgate.net. Other compounds commonly found alongside this compound in this essential oil include geranyl acetate, citronellol, geraniol, β-caryophyllene, linalool, limonene, alpha-pinene, elemol, myrcene, citronellal, and 1,8-cineole researchgate.net.

Table 1: Major Chemical Constituents of Cymbopogon flexuosus Essential Oil

| Compound | Percentage Range (%) |

|---|---|

| Citral (Geranial + Neral) | 75.97 - 87.70 |

| Geranyl Acetate | 0.80 - 4.91 |

| Geraniol | 0.80 - 4.26 |

| This compound | Present |

| Isogeranial | 1.83 - 3.45 |

This compound has also been identified in other plant species. It is a known component of the essential oil of Laggera alata var. alata blogspot.comresearchgate.net. This plant is utilized in traditional medicine in various parts of the world researchgate.netresearchgate.netnih.gov. The essential oil of Laggera alata var. alata from the Comoros Islands was found to be predominantly composed of sesquiterpenoids, with β-caryophyllene, α-muurolene, and α-caryophyllene being the major constituents researchgate.netafricaresearchconnects.com.

Furthermore, this compound has been isolated from the liverwort Chiloscyphus rivularis acs.org. This plant belongs to the Lophocoleaceae family natureserve.org. A study involving the bioassay-directed fractionation of a methyl ethyl ketone extract of Chiloscyphus rivularis led to the isolation of this compound along with several other new and known sesquiterpenes acs.org.

Methodologies for Isolation from Biological Matrices

Hydrodistillation

Hydrodistillation is a conventional and widely used method for extracting essential oils from plant materials, including those containing this compound informahealthcare.comscielo.org.peresearchgate.net. This technique involves co-distilling the plant material with water. The steam and volatile components are then condensed, and the essential oil is separated from the aqueous layer scielo.org.pe. While it is a simple and cost-effective method, it can have drawbacks such as long extraction times and potential degradation of thermolabile compounds informahealthcare.comresearchgate.net. For instance, the essential oil of Laggera alata var. alata, which contains this compound, has been isolated using hydrodistillation researchgate.netafricaresearchconnects.com.

Solvent Extraction

Solvent extraction is another common technique for isolating compounds like this compound from plant matrices thepharmajournal.com. This method involves using a solvent to dissolve the desired components from the plant material thepharmajournal.comnih.govinternationaljournalssrg.org. The choice of solvent is crucial and depends on the polarity of the target compounds mabjournal.com. For example, in the extraction of oil from lemongrass, solvents such as ethanol and hexane have been utilized thepharmajournal.cominternationaljournalssrg.org. After extraction, the solvent is typically removed by evaporation to yield the crude extract containing the target compounds thepharmajournal.com.

Gas chromatography (GC) is a powerful analytical technique used for the separation and analysis of volatile compounds like this compound in essential oils thermofisher.comnih.gov. In GC, the sample is vaporized and injected into a column, where it is separated based on the differential partitioning of the components between a stationary phase and a mobile gas phase thermofisher.com. The separated components are then detected as they exit the column. GC is often coupled with mass spectrometry (GC-MS) for the identification of the separated compounds nih.govjmaterenvironsci.com. This technique is instrumental in determining the chemical profile of essential oils, including the presence and relative abundance of this compound nih.gov. The use of different capillary columns and temperature programs allows for the effective separation of complex mixtures of volatile compounds thermofisher.comjmaterenvironsci.com.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Citral |

| Geranial |

| Neral |

| Geranyl Acetate |

| Citronellol |

| Geraniol |

| β-Caryophyllene |

| Linalool |

| Limonene |

| Alpha-Pinene |

| Elemol |

| Myrcene |

| Citronellal |

| 1,8-Cineole |

| α-Muurolene |

| α-Caryophyllene |

| Chiloscyphone |

| 4-Hydroxyoppositan-7-one |

| 12-Hydroxychiloscyphone |

| Chiloscypha-2,7-dione |

| 12-Hydroxychiloscypha-2,7-dione |

| Chiloscypha-2,7,9-trione |

Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation, purification, and analysis of this compound from complex mixtures derived from natural sources. This chromatographic method offers high resolution and sensitivity, making it indispensable for separating structurally similar sesquiterpenoids often found alongside this compound in plant essential oils. Both analytical and preparative scale HPLC are employed in the study of this compound.

Analytical HPLC is primarily used for the identification and quantification of this compound in crude extracts or essential oil fractions. By comparing the retention time of a peak in the sample chromatogram to that of a purified standard, researchers can confirm the presence of the compound. The area under the peak is proportional to its concentration, allowing for quantitative analysis.

Preparative HPLC is an advanced application of the technique designed to isolate larger quantities of a specific compound with high purity. ijarsct.co.in This method is essential for obtaining pure this compound for structural elucidation (e.g., via NMR spectroscopy and mass spectrometry) and for detailed biological activity studies. nih.gov The process involves injecting a concentrated sample fraction onto a column, where individual compounds are separated and then collected as they elute.

The most common mode of HPLC for separating sesquiterpenoids like this compound is Reversed-Phase HPLC (RP-HPLC). ums.edu.my In this technique, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govfuoye.edu.ng Compounds are separated based on their hydrophobicity; more non-polar compounds like this compound interact more strongly with the stationary phase and thus have longer retention times.

A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis. nih.gov Typically, the separation starts with a higher proportion of water, and the concentration of the organic solvent is gradually increased to elute compounds with increasing hydrophobicity.

Table 1: Representative RP-HPLC Parameters for the Analysis of Sesquiterpenoids

| Parameter | Description |

|---|---|

| Instrumentation | HPLC system with a pump, injector, column oven, and detector (e.g., DAD or UV) |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) fuoye.edu.ngresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile (Solvent B) and Water (Solvent A) nih.govfuoye.edu.ng |

| Example Gradient | Start at 50% B, increase to 100% B over 30 minutes, hold for 10 minutes nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV detector at a low wavelength (e.g., 210-220 nm), as sesquiterpenoids lack strong chromophores |

| Column Temperature | Maintained at a constant temperature (e.g., 30-35 °C) to ensure reproducibility ums.edu.my |

This table represents a typical set of starting conditions for the analytical separation of sesquiterpenoids from plant extracts. Method optimization is required for specific applications.

During the isolation of this compound from sources like Bothriochloa intermedia, HPLC is used to separate it from other structurally related sesquiterpenoids that are often present in the same extract. researchgate.net

Table 2: Co-occurring Sesquiterpenoids in Bothriochloa intermedia Separable by HPLC

| Compound | Type |

|---|---|

| Intermedeol (B1254906) | Eudesmane (B1671778) Sesquiterpenoid researchgate.net |

| Neointermedeol | Eudesmane Sesquiterpenoid researchgate.net |

| Acorenone B | Spiro-sesquiterpenoid researchgate.net |

| Elemol | Germacrane-type Sesquiterpenoid researchgate.net |

This table lists compounds commonly found with Intermedeol isomers in Bothriochloa intermedia, necessitating high-resolution separation techniques like HPLC for their isolation.

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Definitive Structure Assignment

The elucidation of isointermedeol's structure is achieved through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique offers unique insights into the molecule's composition and architecture.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules like this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms.

One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in the molecule.

The ¹H-NMR spectrum of this compound displays signals corresponding to its 26 protons. Key features include signals for methyl groups, methylene (B1212753) and methine protons on the saturated rings, and characteristic signals for the isopropenyl group. The chemical shifts (δ) are influenced by the local electronic environment of each proton.

The ¹³C-NMR spectrum reveals the presence of 15 distinct carbon atoms. The data distinguishes between methyl, methylene, methine, and quaternary carbons, including the carbon bearing the hydroxyl group and the olefinic carbons of the isopropenyl group. Spectroscopic data for eudesm-11-en-4-ol stereoisomers, which include this compound, have been extensively collected and analyzed. tandfonline.com

Table 1: ¹H-NMR Spectroscopic Data of an Eudesm-11-en-4-ol Isomer Note: Data presented is for a representative isomer and serves as a reference for the types of signals expected for this compound. Exact chemical shifts can vary slightly based on solvent and specific stereoisomer.

| Proton | Chemical Shift (δ, ppm) |

| H-15a | 5.06 (br s) |

| H-15b | 4.79 (br s) |

| H-3a | 2.5 (m) |

| H-3b | 2.2 (m) |

| H-1a | 1.84 (m) |

| H-1b | 1.72 (m) |

| H-2, H-6, H-8, H-9 | 1.70 - 1.55 (m) |

| H-7 | 1.38 (m) |

| Me-13 | 1.25 (s) |

| Me-12 | 1.22 (s) |

| Me-14 | 0.91 (s) |

Table 2: ¹³C-NMR Spectroscopic Data of an Eudesm-11-en-4-ol Isomer Note: Data presented is for a representative isomer and serves as a reference for the types of signals expected for this compound. researchgate.net Assignments are based on comparison with related compounds.

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 41.5 | CH₂ |

| C-2 | 19.1 | CH₂ |

| C-3 | 49.8 | CH₂ |

| C-4 | 72.9 | C (Quaternary) |

| C-5 | 55.7 | CH |

| C-6 | 21.0 | CH₂ |

| C-7 | 41.1 | CH |

| C-8 | 27.2 | CH₂ |

| C-9 | 39.5 | CH₂ |

| C-10 | 34.6 | C (Quaternary) |

| C-11 | 148.5 | C (Quaternary) |

| C-12 | 21.7 | CH₃ |

| C-13 | 21.7 | CH₃ |

| C-14 | 16.3 | CH₃ |

| C-15 | 109.2 | CH₂ |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. It helps to trace the connectivity of the carbon skeleton by revealing which protons are neighbors in the spin system. inflibnet.ac.in

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). sci-hub.se This allows for the unambiguous assignment of the proton signal to its corresponding carbon atom, confirming the C-H bonds within the molecule. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). sci-hub.se HMBC is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons, methyl groups, and other functional groups within the molecular framework. For example, correlations from the methyl protons (Me-14) to carbons C-5, C-9, and C-10 would confirm the placement of this methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This information is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring system (axial vs. equatorial) and the spatial relationship between different parts of the molecule. wikipedia.org

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the precise molecular formula, which for this compound is C₁₅H₂₆O.

In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) is detected. For this compound, the molecular ion peak would appear at m/z 222. The molecule then undergoes fragmentation, breaking into smaller, characteristic charged fragments. koreascience.kr The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for sesquiterpene alcohols like this compound include the loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a significant peak at m/z 204. Another common fragmentation is the loss of the isopropenyl group or a methyl group.

Table 3: Predicted GC-MS Fragmentation for this compound Source: Based on predicted spectra from chemical databases.

| m/z | Predicted Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 207 | [M - CH₃]⁺ |

| 204 | [M - H₂O]⁺ |

| 189 | [M - H₂O - CH₃]⁺ |

| 161 | [M - H₂O - C₃H₇]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would show characteristic absorption bands confirming its key functional groups. tandfonline.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | C-H stretch | =CH₂ (alkene) |

| ~2950-2850 | C-H stretch | -CH₃, -CH₂- (alkane) |

| ~1645 | C=C stretch | Alkene |

| ~1150 | C-O stretch | Tertiary Alcohol |

| ~890 | C-H bend | =CH₂ (alkene) |

The broad absorption around 3400 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening caused by hydrogen bonding. The peaks around 2900 cm⁻¹ correspond to the C-H stretching of the aliphatic ring structure. The absorptions at approximately 1645 cm⁻¹ and 890 cm⁻¹ are indicative of the C=C double bond and the out-of-plane C-H bending of the terminal methylene group in the isopropenyl side chain, respectively. researchgate.netspark904.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chiral Analysis and Absolute Stereochemistry Determination

This compound is a chiral molecule, meaning it has non-superimposable mirror images called enantiomers. nih.gov The determination of its absolute configuration—the precise 3D arrangement of its atoms—is a critical final step in its structural elucidation. This is often achieved through a combination of methods.

The original report of "this compound" from Cymbopogon flexuosus in 1979 described it as a new sesquiterpene alcohol. d-nb.info However, later reviews and comparative studies suggest that this material was likely an impure sample of (+)-intermedeol, one of the known stereoisomers of eudesm-11-en-4-ol. tandfonline.comwikipedia.org

Determining the absolute configuration of a specific stereoisomer like (+)-isointermedeol typically involves:

Optical Rotation: Measuring the direction and magnitude of rotation of plane-polarized light. A positive (+) or negative (-) sign indicates the direction of rotation but does not directly reveal the R/S configuration of the chiral centers.

Chiral Chromatography: Separating enantiomers using a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Comparison of the retention time with that of an authentic, stereochemically defined standard can establish the absolute configuration.

Stereoselective Synthesis: The unambiguous total synthesis of a single stereoisomer starting from a chiral precursor of known absolute configuration can definitively prove the structure and stereochemistry of the natural product.

Advanced Spectroscopic Methods: Techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations for a specific enantiomer.

For the eudesmane (B1671778) sesquiterpenoids, chemical correlation, where a compound of unknown stereochemistry is chemically converted to a compound of known stereochemistry without affecting the chiral centers, has also been a valuable tool.

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone technique for the separation of stereoisomers. In the context of eudesmane-type sesquiterpenoids, including this compound and its isomers, High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is particularly effective. This method allows for the physical separation of enantiomers and diastereomers from a mixture, which is often a prerequisite for subsequent spectroscopic analysis.

Research on related eudesmane sesquiterpenoids has demonstrated the successful resolution of enantiomeric pairs using chiral-phase HPLC. researchgate.net This process typically involves:

Column Selection: The choice of CSP is critical. Columns are often packed with a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) derivatives), which is coated onto a silica (B1680970) support.

Differential Interaction: The principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different association constants, leading to different retention times and, consequently, separation.

Analysis: By passing a solution containing a mixture of stereoisomers through the column, each isomer can be isolated in its pure form. For instance, a racemic mixture of a sesquiterpenoid can be resolved into its individual (+) and (-) enantiomers. researchgate.net

This separation is crucial, as isomers like this compound and Intermedeol (B1254906) can exhibit very similar spectroscopic profiles in non-chiral environments, making their distinction by other means challenging. tandfonline.com

Spectroscopic Approaches to Stereochemical Assignment (e.g., ECD, Optical Rotation)

Once isomers are separated or when dealing with an enantiomerically pure sample, chiroptical spectroscopic methods are employed to determine the absolute configuration of the stereocenters.

Optical Rotation (OR): This classical technique measures the angle to which a compound rotates the plane of polarized light. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of a specific chiral molecule. However, relying solely on experimental optical rotation can be misleading without a reference standard. Modern approaches combine experimental measurements with theoretical calculations. Density Functional Theory (DFT) is used to calculate the specific rotation for a proposed stereochemical structure. nih.govfrontiersin.org The absolute configuration is assigned by matching the calculated value (sign and magnitude) with the experimentally measured one.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute stereochemistry. chiralabsxl.com The modern workflow for stereochemical assignment using ECD involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Quantum Chemical Calculations: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT). mdpi.comrsc.org

Spectrum Generation: A Boltzmann-averaged theoretical ECD spectrum is generated based on the energy distribution of the conformers.

Comparison: The theoretical spectrum is compared with the experimental ECD spectrum obtained from the isolated compound. A good match between the experimental and a calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. rsc.orgsci-hub.se

This combined experimental and computational approach has become the gold standard for assigning the absolute configuration of complex natural products, including sesquiterpenoids. nih.govmdpi.com

| Technique | Principle | Application in Stereochemical Analysis |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Isolation of pure stereoisomers (e.g., (+)- and (-)-enantiomers) from a mixture for further analysis. researchgate.net |

| Optical Rotation (OR) | Measurement of the rotation of plane-polarized light by a chiral molecule. | Comparison of experimental [α]D values with DFT-calculated values to help determine the absolute configuration. nih.govfrontiersin.org |

| Electronic Circular Dichroism (ECD) | Measurement of the differential absorption of left and right circularly polarized light by a chiral molecule. | Matching the experimental ECD spectrum with a TDDFT-calculated spectrum to provide a definitive assignment of absolute configuration. mdpi.comrsc.org |

Challenges in this compound Structural Identity and Isomeric Distinctions

The structural elucidation of this compound has been marked by challenges and confusion, primarily due to its close relationship with other eudesmane stereoisomers, such as Intermedeol and Neointermedeol. tandfonline.com

One of the main difficulties arises from the fact that these isomers often produce nearly identical mass spectra (MS) and very similar Nuclear Magnetic Resonance (NMR) data under standard conditions. tandfonline.com This spectroscopic similarity makes it difficult to distinguish them without resorting to the advanced chiroptical methods described above or meticulous comparison of chromatographic retention data on multiple column types.

Historically, the identity of this compound has been a subject of debate. Early reports of a new sesquiterpene alcohol named "this compound" from sources like Jasonia candicans or Cymbopogon flexuosus caused some confusion in the literature. nih.govresearchgate.netclemson.edu In some cases, it has been suggested that what was reported as "this compound" may have been an impure sample or a misidentified isomer. nih.govresearchgate.net For example, a 1980 paper commented specifically on the structure of this compound as reported from Cymbopogon flexuosus. tandfonline.com Furthermore, some early publications lacked crucial data, such as optical rotation values, making it impossible to definitively assign the absolute configuration or compare it with other known compounds. nih.gov

The synthesis and spectroscopic characterization of all eight possible stereoisomers of eudesm-11-en-4-ol, the parent alcohol of this series, were later undertaken to provide a clear and comprehensive dataset (including NMR, FTIR, MS, and Kovats indices) to aid in the correct identification of these closely related natural products and resolve ambiguities. tandfonline.com These reference data are invaluable for confirming the identity of this compound and distinguishing it from its seven other stereoisomers.

Biosynthesis and Enzymatic Pathways

Precursor Pathways for Sesquiterpenoid Biosynthesis

The journey to isointermedeol begins with fundamental building blocks derived from primary metabolism. Like all sesquiterpenes, its biosynthesis relies on the production of a C15 precursor, which is assembled from smaller isoprene (B109036) units. d-nb.info

Mevalonate (B85504) (MVA) Pathway in Cytosol

The primary route for the biosynthesis of sesquiterpenoid precursors in the cytosol of higher plants and fungi is the Mevalonate (MVA) pathway. nih.govgenome.jp This pathway commences with the condensation of three molecules of acetyl-CoA to ultimately form isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net These five-carbon (C5) units are the fundamental building blocks for all terpenoids. genome.jp The MVA pathway is a classic and ubiquitous route for terpene biosynthesis, involving a series of six enzymatic steps. nih.govscielo.br While another pathway, the methylerythritol phosphate (B84403) (MEP) pathway, exists in the plastids of plants and is primarily responsible for monoterpene and diterpene synthesis, the MVA pathway is generally considered the main source of precursors for sesquiterpenes synthesized in the cytosol. genome.jppnas.org However, there is evidence of cross-talk between these pathways, with the potential for IPP to be transported from plastids to the cytosol. pnas.orgacs.org

Role of Farnesyl Diphosphate (FPP) as a Universal Precursor

Isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) are sequentially condensed by prenyltransferase enzymes to create larger polyprenyl diphosphates. Specifically, farnesyl diphosphate synthase (FPS) catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 compound, farnesyl diphosphate (FPP). frontiersin.orgchegg.com FPP serves as the universal and crucial precursor for the biosynthesis of all sesquiterpenes, including this compound. wikipedia.orgresearchgate.nethebmu.edu.cn The formation of FPP represents a key branch point in the isoprenoid pathway, directing carbon flow towards the synthesis of a vast array of sesquiterpenoids, as well as other important molecules like sterols and triterpenes. researchgate.netfrontiersin.org

Key Enzymatic Steps and Sesquiterpene Synthases

The transformation of the linear FPP molecule into the complex cyclic structure of this compound is orchestrated by a class of enzymes known as sesquiterpene synthases. These enzymes are responsible for the remarkable diversity of sesquiterpenoid skeletons found in nature. nih.gov

(+)-Intermedeol Synthase Activity

The direct enzymatic conversion of FPP to (+)-intermedeol has been identified and characterized. nih.gov A (+)-intermedeol synthase, a type of sesquiterpene synthase, catalyzes this specific cyclization reaction. d-nb.infonih.gov Research has shown that these enzymes can be isolated from various organisms, including fungi and plants. d-nb.infonih.gov For instance, a (+)-intermedeol synthase was recently reported from Streptomyces clavuligerus. d-nb.info These enzymes facilitate the intricate series of carbocation rearrangements and cyclizations necessary to form the eudesmane (B1671778) skeleton of intermedeol (B1254906).

Cyclization Mechanisms from FPP Intermediates (e.g., Germacrene A)

The biosynthesis of many eudesmane sesquiterpenes, the class to which this compound belongs, often proceeds through key cyclic intermediates. foodb.cad-nb.info One of the most significant of these is germacrene A. d-nb.infosci-hub.se The proposed biosynthetic pathway involves the initial 1,10-cyclization of FPP to form a germacradienyl cation. d-nb.inforesearchgate.net Deprotonation of this cation leads to the formation of germacrene A. d-nb.infosci-hub.se

Germacrene A is a central, albeit often enzyme-bound, intermediate in the biosynthesis of a wide variety of sesquiterpenes. d-nb.infooup.comresearchgate.net The subsequent steps involve the reprotonation of germacrene A, which initiates a second cyclization cascade. Specifically, protonation at the C1 position can lead to the formation of a 6-6 bicyclic system, a characteristic feature of the eudesmane skeleton. d-nb.infosci-hub.se This is followed by further intramolecular reactions, including potential hydride shifts and ultimately the capture of a water molecule, to yield the final intermedeol structure. d-nb.info The formation of germacrene A as an intermediate highlights the modular and elegant nature of sesquiterpene biosynthesis, where a common intermediate can be channeled into diverse structural scaffolds. d-nb.info

Stereochemical Control in Biosynthesis

The biosynthesis of this compound is a highly controlled process with respect to stereochemistry. The precise three-dimensional arrangement of atoms in the final molecule is dictated by the specific folding of the FPP substrate within the active site of the (+)-intermedeol synthase. hebmu.edu.cn This enzymatic control ensures that the cyclization reactions and subsequent rearrangements occur with specific facial selectivity, leading to the formation of a particular stereoisomer. uou.ac.inyoutube.com

The conversion of FPP to the germacradienyl cation and the subsequent protonation-induced cyclization of germacrene A can theoretically lead to several stereochemically distinct cationic intermediates. d-nb.info However, the enzyme's active site architecture guides the reaction pathway to produce the specific stereochemistry of (+)-intermedeol. d-nb.info This stereochemical precision is a hallmark of enzymatic catalysis and is crucial for the biological activity of the resulting natural product.

Chemical Compounds Mentioned

Genetic and Molecular Biology of Biosynthetic Gene Clusters

The biosynthesis of sesquiterpenoids, such as this compound, is orchestrated by a dedicated set of genes often found in biosynthetic gene clusters (BGCs). nih.gov The study of these clusters at the genetic and molecular level provides fundamental insights into the production of these complex natural products. Advances in genome mining and molecular biology have facilitated the identification and characterization of the genes and regulatory networks responsible for their synthesis. mdpi.combiorxiv.org

Identification and Characterization of Genes Encoding Sesquiterpene Synthases

The key enzymes in the biosynthesis of sesquiterpenes are sesquiterpene synthases (TPSs), which catalyze the conversion of the C15 precursor farnesyl pyrophosphate (FPP) into a diverse array of sesquiterpene scaffolds. The identification and characterization of the specific TPS responsible for this compound synthesis are crucial for understanding and potentially engineering its production.

The general strategy for identifying new TPS genes involves a combination of transcriptomic analysis and biochemical assays. For instance, researchers utilize RNA-sequencing (RNA-seq) of tissues known to produce the target sesquiterpene to identify candidate TPS genes. nih.gov These candidate genes are then cloned and expressed in a heterologous host, such as Escherichia coli or yeast, to functionally characterize the encoded enzyme. The enzymatic products are then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to confirm their identity. frontiersin.org

While a specific gene for this compound synthase has not been definitively characterized in the literature, studies on various plants have identified numerous sesquiterpene synthase genes responsible for a variety of products. For example, in Aquilaria sinensis, several TPS genes have been isolated and found to produce a range of sesquiterpenes. nih.gov Similarly, research on rice has identified a large family of OsTPS genes with diverse functions in terpene synthesis. frontiersin.org

The characterization of these enzymes often reveals that a single TPS can produce multiple products from a single substrate. These enzymes are typically located in the cytoplasm where their substrate, FPP, is synthesized. frontiersin.org They possess conserved motifs, such as the DDxxD and NSE/DTE motifs, which are crucial for the binding of the diphosphate group of the substrate and for catalyzing the cyclization reaction.

Below is a table summarizing the characteristics of some representative sesquiterpene synthases from different plant species.

| Gene/Enzyme | Source Organism | Substrate | Major Products | Cellular Localization |

| CsTPS1 | Citrus sinensis | FPP | (+)-valencene | Cytosol |

| MdAFS | Malus domestica | FPP | α-farnesene | Cytosol |

| OsTPS33 | Oryza sativa | FPP | Volatile sesquiterpenes | Cytosol frontiersin.org |

| GaWRKY1-regulated TPS | Gossypium hirsutum | FPP | Gossypol (B191359) precursors | Cytosol oup.com |

This table presents examples of characterized sesquiterpene synthases to illustrate the typical data obtained from such studies. The specific synthase for this compound is yet to be reported.

Transcriptional Regulation of Biosynthetic Pathways

The production of sesquiterpenes, including this compound, is tightly regulated at the transcriptional level. This regulation ensures that these compounds are synthesized in specific tissues, at particular developmental stages, and in response to environmental cues. The expression of sesquiterpene synthase genes is controlled by a complex network of transcription factors (TFs). oup.com

Several families of transcription factors have been implicated in the regulation of sesquiterpene biosynthesis. These include:

MYC transcription factors: In Arabidopsis, MYC2 has been shown to positively regulate the expression of sesquiterpene synthase genes. oup.com This regulation is often part of the jasmonate (JA) signaling pathway, which is activated in response to herbivory and other stresses. oup.com

bHLH transcription factors: The basic helix-loop-helix (bHLH) family of TFs has been found to regulate genes involved in the biosynthesis of agarwood sesquiterpenes in Aquilaria sinensis. nih.gov Co-expression analysis has shown a correlation between the expression of bHLH TFs and sesquiterpene synthase genes. nih.gov

WRKY transcription factors: In cotton, a WRKY transcription factor, WRKY1, has been identified as a regulator of the transcription of a sesquiterpene synthase gene involved in gossypol biosynthesis. oup.com

AP2/ERF transcription factors: In Artemisia annua, the JA-responsive AP2/ERF transcription factors ERF1 and ERF2 are involved in regulating the expression of amorpha-4,11-diene synthase, a key enzyme in artemisinin (B1665778) biosynthesis. oup.com

The promoters of sesquiterpene synthase genes contain specific cis-regulatory elements to which these transcription factors bind, thereby activating or repressing gene expression. The interplay between different transcription factors and signaling molecules, such as phytohormones, allows for the fine-tuning of sesquiterpene production. scielo.br

The following table summarizes key transcription factors known to regulate sesquiterpene synthase gene expression in various plants.

| Transcription Factor | Family | Target Gene(s) | Plant Species | Regulatory Effect |

| MYC2 | MYC | Sesquiterpene synthases | Arabidopsis thaliana | Positive oup.com |

| bHLH TFs | bHLH | Sesquiterpene synthases | Aquilaria sinensis | Positive nih.gov |

| WRKY1 | WRKY | Sesquiterpene synthase (gossypol pathway) | Gossypium hirsutum | Positive oup.com |

| ERF1/ERF2 | AP2/ERF | Amorpha-4,11-diene synthase | Artemisia annua | Positive oup.com |

| CitAP2.10 | AP2 | CsTPS1 | Citrus sinensis | Positive |

This table provides examples of transcription factors that regulate sesquiterpene biosynthesis. The specific transcription factors controlling this compound synthesis are likely to be similar and are an active area of research.

Chemical Synthesis and Derivatization

Total Synthesis Strategies for Isointermedeol and its Stereoisomers

The total synthesis of sesquiterpenes is a field of active research, employing various strategies to construct the characteristic fused ring systems and control stereochemistry. While specific syntheses targeting this compound are noted, a broader view of strategies for the eudesmane (B1671778) family provides a comprehensive understanding of the synthetic approaches available. acs.orgrepec.org A common theme involves a "two-phase" approach: a cyclase phase to construct the core carbon skeleton, followed by an oxidase phase where functional groups are installed with high selectivity. repec.orgresearchgate.net

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For this compound, the eudesmane skeleton, characterized by a decalin (bicyclo[4.4.0]decane) core, is the primary target for disconnection.

Key retrosynthetic disconnections for the this compound scaffold could include:

Robinson Annelation: A powerful ring-forming reaction, this could be envisioned as a key disconnection across the two six-membered rings. This would break the molecule down into a Wieland-Miescher ketone analogue and a precursor for the isopropyl group.

Diels-Alder Cycloaddition: This strategy can be used to form the six-membered ring system in a convergent and stereocontrolled manner. nih.gov For a molecule like this compound, a diene and a dienophile could be chosen to construct the decalin framework with the necessary substituents for further elaboration. nih.gov

Biomimetic Cyclization: Synthesis can mimic the proposed biosynthetic pathway. repec.org This involves the cyclization of a germacrane (B1241064) precursor, such as germacrene A, which is believed to be a central intermediate in the biosynthesis of many eudesmanes. acs.org This approach focuses on forming the bicyclic system from a monocyclic C10 precursor.

Achieving the correct three-dimensional structure (stereochemistry) is critical, as different stereoisomers (enantiomers or diastereomers) of a molecule often exhibit vastly different biological activities. wikipedia.org Enantioselective synthesis, or asymmetric synthesis, is the process of preferentially forming one specific stereoisomer. wikipedia.org

For this compound and its stereoisomers, several enantioselective strategies could be employed:

Catalytic Asymmetric Hydrogenation: This method uses a chiral transition metal catalyst to add hydrogen across a double bond, creating one or more chiral centers with high enantioselectivity. nih.gov This could be applied to an unsaturated precursor to set the stereochemistry of the decalin ring system.

Chiral Auxiliaries: A chiral molecule can be temporarily attached to a precursor to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Organocatalysis: Small, metal-free organic molecules can act as catalysts to induce enantioselectivity. For instance, an enantioselective Michael addition catalyzed by a chiral organocatalyst could be used to construct a key intermediate with high optical purity, as has been demonstrated in the synthesis of related terpenes. researchgate.netfrontiersin.org

These methods are essential for producing enantiopure this compound, which is necessary for accurately studying its biological properties.

Synthetic Methodologies for this compound Analogues and Derivatives

Creating analogues, or derivatives, of a biologically active natural product is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to understand its mechanism of action. rsc.orgscielo.br

Given that this compound has been shown to induce apoptosis in cancer cells, synthesizing analogues is a logical step toward developing potential therapeutic agents. dntb.gov.ua This process, known as structure-activity relationship (SAR) studies, involves systematically modifying different parts of the molecule to determine which functional groups are essential for its activity.

Potential modifications to the this compound structure could include:

Modification of the Hydroxyl Group: The tertiary alcohol at C-11 could be esterified, etherified, or replaced with other functional groups (e.g., fluorine, amine) to probe the importance of its hydrogen-bonding capability.

Alteration of the Isopropyl Group: The size and electronics of the isopropyl group could be varied to understand steric and electronic requirements for biological target binding.

Saturation of the Exocyclic Double Bond: The exocyclic methylene (B1212753) group could be reduced to a methyl group to determine if the double bond is critical for activity, perhaps through acting as a Michael acceptor.

These targeted modifications help to build a map of the molecule's "pharmacophore"—the essential features required for its biological effect.

Table 1: Examples of Potential this compound Analogues for SAR Studies

| Modification Site | Type of Modification | Rationale |

| C-11 Hydroxyl Group | Esterification (e.g., to acetate) | Investigate the role of the free hydroxyl group. |

| C-11 Hydroxyl Group | Replacement with Fluorine | Probe the effect of removing hydrogen-bond donation capability. |

| C-4 Methylene Group | Reduction to a methyl group | Determine the importance of the exocyclic double bond for activity. |

| Isopropyl Group | Replacement with a tert-butyl group | Examine steric tolerance at the biological target. |

To understand how a molecule works, either in a biological system or in a chemical reaction, scientists often use isotopic labeling. bohrium.comresearchgate.net This involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.net These labeled analogues are chemically identical to the parent compound but can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry.

For this compound, labeled analogues are invaluable for:

Biosynthetic Pathway Elucidation: Terpenes are biosynthesized from simple precursors like farnesyl diphosphate (B83284) (FPP) through complex cyclization cascades catalyzed by enzymes called terpene synthases. mdpi.comboku.ac.at By feeding isotopically labeled FPP to an organism or enzyme that produces this compound, the pattern of isotope incorporation in the final product can reveal the specific sequence of bond formations, carbocation rearrangements, and hydride shifts that occur during its formation. bohrium.comboku.ac.at

Metabolism Studies: When a compound is administered as a drug, it is often metabolized by enzymes in the body. Using a labeled version of this compound allows researchers to track its fate, identifying the structures of its metabolites by following the isotopic label.

Target Engagement Studies: Labeled analogues can be used to confirm that the molecule is interacting with its intended biological target.

The synthesis of these labeled compounds requires careful planning to introduce the isotope at a specific, known position in the molecule. uni-bonn.de

Table 2: Examples of Labeled this compound Analogues for Mechanistic Research

| Isotopic Label | Position of Label | Potential Research Application |

| ¹³C | C-11 | Tracing the carbon skeleton during biosynthetic studies. |

| ²H (Deuterium) | At C-7 | Investigating potential hydride shifts during biosynthesis. |

| ¹³C | At a methyl carbon of the isopropyl group | Following the fate of the FPP precursor in enzyme mechanism studies. |

| ²H (Deuterium) | Replacing the C-11 hydroxyl proton | Probing the role of the hydroxyl proton in enzyme-substrate interactions. |

Biological Activities and Molecular Mechanisms

In Vitro Cytotoxicity and Anti-proliferative Effects

Research has demonstrated that Isointermedeol exhibits cytotoxic and anti-proliferative properties against specific cancer cell lines in laboratory settings.

Studies have primarily focused on the human leukaemia HL-60 cell line, which has shown susceptibility to this compound. nih.govresearchgate.net In investigations involving an essential oil rich in this compound, colon and neuroblastoma cancer cells were also identified as being highly susceptible to the oil's effects. researchgate.net The compound's activity has been evaluated by its ability to inhibit the proliferation of these cancer cells. nih.govresearchgate.net

The anti-proliferative effects of this compound are concentration-dependent. nih.govresearchgate.net For the human leukaemia HL-60 cell line, this compound was found to have a 48-hour IC50 value of approximately 20 µg/ml. nih.govresearchgate.net The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The induction of apoptosis by this compound was also observed to be dependent on the concentration applied. nih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of this compound

| Compound | Cell Line | Incubation Time (hours) | IC50 Value (µg/mL) |

| This compound | Human Leukaemia (HL-60) | 48 | ~20 |

This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound against the specified cancer cell line.

Apoptosis Induction and Mechanistic Pathways

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the simultaneous involvement of both the intrinsic and extrinsic pathways. nih.govresearchgate.net This dual-pathway engagement suggests a multi-target effect on the cellular mechanisms that regulate cell death. nih.govresearchgate.net

The compound actively engages the extrinsic apoptosis pathway by activating apical death receptors on the cell surface. nih.govresearchgate.net Specifically, treatment with this compound has been shown to activate Tumor Necrosis Factor Receptor 1 (TNFR1) and Death Receptor 4 (DR4) in human leukaemia HL-60 cells. nih.govresearchgate.netdaum.net The activation of these receptors is a critical initial step in the extrinsic signaling cascade that leads to apoptosis. mdpi.comkoreascience.kr

This compound also triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net This is characterized by an increase in the expression of the mitochondrial protein cytochrome c and its subsequent release from the mitochondria into the cytosol. nih.govresearchgate.net Once in the cytosol, cytochrome c is a key factor in the formation of the apoptosome, a protein complex that activates initiator caspases. scielo.org.arcreative-diagnostics.commdpi.com This event directly leads to the activation of caspase-9, a crucial initiator enzyme in the intrinsic apoptotic cascade. nih.govresearchgate.netscielo.org.ar

Further reinforcing its role in the extrinsic pathway, this compound leads to the activation of caspase-8. nih.govresearchgate.netcapes.gov.br Caspase-8 is the primary initiator caspase associated with the death receptor pathway. nih.govresearchgate.netatlasgeneticsoncology.org Its activation occurs following the stimulation of death receptors like TNFR1 and DR4, creating a signaling complex that proteolytically activates caspase-8, which then proceeds to activate downstream executioner caspases to dismantle the cell. koreascience.krresearchgate.net

Other Cellular and Biochemical Interactions (Non-Clinical)

This compound is a member of the eudesmane (B1671778) class of sesquiterpenoids, a group of natural products known for their diverse biological activities, including antimicrobial properties. nih.govmdpi.com While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of bacteria and fungi are not extensively documented in the reviewed literature, the activity of related eudesmane sesquiterpenoids provides insight into its potential antimicrobial efficacy.

Studies on various eudesmane-type sesquiterpenoids have demonstrated inhibitory effects against a range of microorganisms. For instance, some eudesmanes have shown activity against bacteria such as Bacillus cereus and Staphylococcus epidermidis, and fungi like Pyricularia oryzae and Botrytis cinerea. nih.gov The table below summarizes the antimicrobial activities of some eudesmane sesquiterpenoids, illustrating the potential spectrum of activity for this class of compounds. The lipophilicity of sesquiterpenoids is thought to facilitate their interaction with and disruption of microbial cell membranes, contributing to their antimicrobial effects. mdpi.com

| Compound Class | Microorganism | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| Eudesmane Sesquiterpenoid | Bacillus cereus (ATCC 10876) | MIC: 25 µg/mL | nih.gov |

| Eudesmane Sesquiterpenoid | Staphylococcus epidermidis (ATCC 12228) | MIC: 25 µg/mL | nih.gov |

| Eudesmane Sesquiterpenoid | Pyricularia oryzae | MIC: 128 mg/L | nih.gov |

| Eudesmane Sesquiterpenoid | Botrytis cinerea | MIC: 256 mg/L | nih.gov |

| Eudesmane Sesquiterpenoid | Candida albicans | Inhibition Zone: 9-11 mm | nih.gov |

| Eudesmane Sesquiterpenoid | Staphylococcus aureus | Inhibition Zone: 9-11 mm | nih.gov |

| Eudesmane Sesquiterpenoid | Escherichia coli | Inhibition Zone: 8.5 mm | nih.gov |

This table presents data for various eudesmane sesquiterpenoids as specific MIC values for this compound were not available in the reviewed literature.

The anti-inflammatory properties of essential oils containing this compound have been noted, and the modulation of key inflammatory signaling pathways is a likely mechanism. researchgate.netmdpi.com While direct studies on this compound's specific effects on these pathways are limited, the activities of other sesquiterpenoids and related natural compounds suggest potential mechanisms. The NF-κB and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response, and many natural products exert their anti-inflammatory effects by inhibiting these cascades. sigmaaldrich.comfrontiersin.orgmdpi.comnih.gov

Inhibition of the NF-κB pathway can occur through the prevention of the degradation of its inhibitory subunit, IκB, which in turn blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. sigmaaldrich.comum.edu.my Similarly, the MAPK pathways (including ERK, JNK, and p38) are often targeted by anti-inflammatory compounds, leading to a reduction in the production of inflammatory mediators. frontiersin.orgnih.gov Given that this compound has been shown to modulate NF-κB in cancer cells, it is plausible that it employs a similar mechanism to exert anti-inflammatory effects.

This compound has been identified as a constituent of essential oils that exhibit inhibitory activity against acetylcholinesterase (AChE). mpn.gov.rs AChE is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for conditions such as Alzheimer's disease. researchgate.neteuropeanreview.org

| Essential Oil/Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Callicarpa candicans Essential Oil | Acetylcholinesterase (AChE) | 45.67 - 58.38 µg/mL | researchgate.net |

| Callicarpa sinuata Essential Oil | Acetylcholinesterase (AChE) | 28.71 - 54.69 µg/mL | researchgate.net |

| Vitex ajugifolia Essential Oil | Acetylcholinesterase (AChE) | 28.71 - 54.69 µg/mL | researchgate.net |

| trans-Carveol | Acetylcholinesterase (AChE) | 102.88 µg/mL | researchgate.net |

This table shows the AChE inhibitory activity of essential oils and a related monoterpene, as specific IC50 values for this compound were not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the design of more potent and selective analogues. psu.eduresearchgate.net For this compound and other eudesmane sesquiterpenoids, certain structural features are believed to be important for their bioactivities.

The eudesmane skeleton itself provides a rigid framework that can be functionalized at various positions, leading to a diverse array of biological effects. psu.eduresearchgate.net The presence and position of hydroxyl groups, as seen in this compound, can significantly impact activity. For instance, in some eudesmanoids, the presence of hydroxyl groups has been linked to their antimicrobial and cytotoxic effects. nih.gov

Ecological Roles and Chemosystematic Significance

Role in Plant Defense Mechanisms

Plants have evolved a sophisticated array of defense mechanisms to counteract threats from their environment. Isointermedeol, as a specialized secondary metabolite, is integral to these defenses, particularly against herbivores, pests, and microbial pathogens.

The production of sesquiterpenoids like this compound is a key strategy for plants to deter feeding by insects and other herbivores. researchgate.netontosight.ai These compounds can act as repellents or toxins, making the plant tissue unpalatable or harmful to the consumer. nih.gov When a plant is attacked by herbivores, it can trigger the release of a blend of volatile organic compounds, including sesquiterpenes. nih.govwikipedia.org These volatile signals can have a direct deterrent effect on the attacking herbivore. nih.gov

Furthermore, these herbivore-induced plant volatiles (HIPVs) can serve as an indirect defense mechanism. wikipedia.org They can act as chemical cues that attract natural enemies of the herbivores, such as predatory insects or parasitoids. nih.govresearchgate.net This "cry for help" effectively recruits allies to reduce the herbivore load on the plant. The release of these volatiles is a dynamic process, with the specific blend of compounds, potentially including this compound, conveying information about the type of herbivore and the extent of the damage. wikipedia.org

In addition to its role in anti-herbivore defense, this compound contributes to a plant's ability to resist microbial pathogens. Sesquiterpenes and their derivatives are widely recognized for their antifungal and antibacterial properties. sci-hub.se These compounds can inhibit the growth and proliferation of pathogenic fungi and bacteria, thereby protecting the plant from infection. ontosight.aiontosight.ai

The essential oils derived from various plants, which often contain a complex mixture of terpenes including this compound, have been studied for their antimicrobial effects. nih.gov For example, the essential oil of Cymbopogon flexuosus, in which this compound can be a major component, has shown antimicrobial properties. researchgate.netscispace.com Similarly, essential oils from Pulicaria species, also known to contain this compound, have demonstrated antimicrobial activity. researchgate.netamazonaws.com The presence of these compounds in the plant's tissues provides a pre-formed chemical barrier against microbial invasion. Furthermore, their production can be induced or increased in response to pathogen attack, forming part of the plant's induced defense response. nih.gov

Allelopathic Interactions

Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. This compound, as a component of essential oils, can play a role in these interactions. academicjournals.org Volatile compounds released from the leaves or roots of a plant can affect the germination and growth of neighboring plants. jorae.cn

For instance, essential oils from Cymbopogon species have been reported to have allelopathic properties. researchgate.netacademicjournals.org These effects are attributed to the complex mixture of volatile terpenes, which can include this compound. These compounds can leach into the soil from decomposing plant material or be released as volatiles, creating a chemical environment that suppresses the growth of competing plant species. This provides the producing plant with a competitive advantage for resources such as water, nutrients, and light. The allelopathic potential of this compound and related compounds is a significant factor in shaping plant community structure.

Contribution to Plant Chemosystematics and Chemotaxonomy

Chemosystematics, or chemotaxonomy, utilizes the distribution of chemical compounds among plant species to understand their evolutionary relationships and to aid in their classification. Secondary metabolites, such as sesquiterpenoids, are often species-specific or characteristic of particular plant groups, making them valuable taxonomic markers. researchgate.netusask.ca

This compound has been identified as a chemical marker in certain plant taxa. Its presence, along with other sesquiterpenoids, can help to distinguish between different species and genera. For example, the chemical profiles of essential oils from different species within the genus Pulicaria have been used to differentiate them, with this compound being a notable constituent in some. researchgate.net Similarly, the study of terpenoid patterns has been historically important in the classification of pines and is now applied to a wide range of plant families, including the Asteraceae, to which many this compound-producing plants belong. researchgate.netusask.ca The unique blend of compounds found in a plant's essential oil can be considered a chemical fingerprint, providing valuable data for systematic botanists. researchgate.net

Inter- and Intra-Plant Chemical Signaling

Plants utilize a sophisticated chemical language to communicate both within a single plant (intra-plant) and between different plants (inter-plant). wikipedia.org Volatile organic compounds (VOCs), including sesquiterpenes like this compound, are key components of this signaling network. mdpi.com

When one part of a plant is attacked by herbivores, it can release volatile signals that are perceived by other parts of the same plant. nih.govresearchgate.net This intra-plant communication allows for the systemic activation of defenses in undamaged tissues, preparing them for a potential future attack. nih.gov

These volatile cues are not confined to the emitting plant. Neighboring plants can "eavesdrop" on these chemical signals and prime their own defenses in anticipation of a threat. mdpi.com This inter-plant communication can enhance the defensive capacity of the entire plant community. The release of specific VOCs following insect damage can induce defense-related gene expression and the production of defensive compounds in nearby plants. mdpi.com This complex web of chemical communication, mediated by compounds such as this compound, is a critical aspect of plant survival and ecosystem dynamics. nih.gov

Future Research Directions and Applications in Chemical Biology

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of sesquiterpenoids like isointermedeol involves complex, multi-step enzymatic reactions. nih.gov While the general pathways for isoprenoid precursors, such as the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways, are known, the specific enzymes responsible for the cyclization and modification of farnesyl diphosphate (B83284) to form the this compound skeleton are not fully characterized. researchgate.netmdpi.com Future research will likely focus on identifying and characterizing the specific terpene synthases and cytochrome P450 enzymes involved in the biosynthesis of this compound. nih.gov The discovery of these novel enzymes could provide valuable tools for biocatalysis and the engineered production of this compound and other terpenoids. rsc.org

Key research questions in this area include:

What are the specific genes and enzymes responsible for the conversion of farnesyl diphosphate to this compound?

What are the reaction mechanisms and substrate specificities of these enzymes?

Can these enzymes be engineered to produce novel, structurally diverse sesquiterpenoids?

Advanced Synthetic Methodologies for Complex Analogues

The development of advanced synthetic methodologies is crucial for producing complex analogues of this compound. researchgate.netmdpi.comnih.gov While total synthesis of some sesquiterpenoids has been achieved, creating a diverse library of analogues with varied functional groups and stereochemistry remains a challenge. researchgate.net Future synthetic strategies may focus on modular approaches that allow for the late-stage diversification of the this compound scaffold. nih.gov This would enable the systematic exploration of structure-activity relationships and the optimization of biological activity. Chemoinformatic tools could be employed to guide the design and synthesis of these analogues. rsc.org

Integration of Multi-Omics Data for Mechanistic Insights

To gain a comprehensive understanding of how this compound exerts its biological effects, future research will need to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govembopress.orgnih.gov This systems-level approach can help to unravel the complex molecular mechanisms underlying its activity. nih.gov By combining multi-omics data with prior knowledge of signaling and metabolic networks, researchers can generate mechanistic hypotheses about how this compound modulates cellular processes. embopress.orgnih.gov For instance, integrating transcriptomics and metabolomics data could reveal how this compound production is regulated within the source organism and how it impacts cellular metabolism in target organisms.

Development of Chemical Probes for Target Identification

A significant challenge in natural product research is identifying the specific molecular targets through which a compound exerts its biological effects. Chemical probes, which are modified versions of the natural product, are invaluable tools for this purpose. thermofisher.krnih.govnih.gov For this compound, a chemical probe could be synthesized by attaching a reporter tag, such as a fluorescent dye or an affinity tag, to the molecule. mdpi.com This would allow for the visualization of its subcellular localization and the identification of its binding partners within the cell. mdpi.comnih.gov The development of a potent and selective chemical probe for this compound would be a critical step in validating its therapeutic potential. nih.govopentargets.org

Applications in Agrochemicals and Biopesticides

Essential oils containing sesquiterpenoids like this compound have shown promise as environmentally friendly alternatives to synthetic pesticides. researchgate.netnih.govmdpi.com this compound itself has been investigated for its potential as a biopesticide. mpn.gov.rs Future research will likely focus on optimizing its efficacy and stability for agricultural applications. nih.gov This could involve developing novel formulations, such as microencapsulations, to protect the compound from environmental degradation and ensure a controlled release. mdpi.com The use of this compound as a biopesticide could contribute to more sustainable agricultural practices by reducing the reliance on synthetic chemicals. icgeb.org

Table 1: Potential Agrochemical Applications of this compound

| Application | Description | Potential Benefits |

| Insecticide | Control of insect pests that damage crops. | Reduced environmental impact compared to synthetic insecticides. researchgate.net |

| Fungicide | Inhibition of fungal growth on plants. | Natural alternative to chemical fungicides. nih.gov |

| Herbicide | Control of unwanted weeds in agricultural fields. | Biodegradable and less harmful to non-target organisms. nih.gov |

Nanocarrier Systems for Targeted Delivery in Cellular Studies

To enhance the efficacy and reduce potential off-target effects of this compound in cellular and in vivo studies, the development of nanocarrier systems for targeted delivery is a promising area of research. frontiersin.orgdovepress.comnih.gov Nanocarriers, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate this compound, improving its solubility, stability, and bioavailability. dovepress.commdpi.com Furthermore, these nanocarriers can be functionalized with targeting ligands to direct the compound to specific cells or tissues, thereby increasing its local concentration at the site of action and minimizing systemic exposure. frontiersin.orgdovepress.com

Table 2: Examples of Nanocarrier Systems for Drug Delivery

| Nanocarrier Type | Description | Key Features |

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs. dovepress.com |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers. | Controlled drug release, can be surface-modified for targeting. nih.gov |

| Solid Lipid Nanoparticles | Particles made from solid lipids. | High drug loading capacity, good stability. nih.gov |

Q & A

Q. What methodologies are suitable for optimizing this compound’s synthetic pathways for scalability?

- Methodological Answer : Apply process control algorithms (e.g., PID controllers) to automate reaction parameter adjustments. Use life cycle assessment (LCA) frameworks to evaluate sustainability trade-offs in solvent selection and energy use .

Methodological Notes

- Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST) to ensure reproducibility .

- Theoretical Frameworks : Anchor hypotheses in established chemical or pharmacological theories (e.g., QSAR models) to guide experimental design .

- Ethical Compliance : Document protocols in alignment with ICH guidelines for non-interventional studies, emphasizing transparency in data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.